Chloromethyl pivalate
Description
Chloromethyl pivalate (C₆H₁₁ClO₂, MW 150.6 g/mol), also known as pivaloyloxymethyl chloride, is a chlorinated ester derivative of pivalic acid. It is widely utilized in organic synthesis, particularly for the preparation of prodrugs and functionalized intermediates in pharmaceuticals. Its synthesis involves reacting pivalic acid with thionyl chloride and paraformaldehyde in the presence of catalysts like ZnCl₂, achieving yields up to 94.2% under optimized conditions . The bulky tert-butyl group in its structure confers steric stability, making it advantageous in reactions requiring controlled reactivity .
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
| Record name | Chloromethyl pivalate | |
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CAS No. |
18997-19-8 | |
| Record name | Chloromethyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
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| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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| Record name | Chloromethyl pivalate | |
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| Record name | CHLOROMETHYL PIVALATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl pivalate is typically synthesized through the reaction of pivaloyl chloride with formaldehyde. The specific synthesis steps are as follows:
- A mixture of pivaloyl chloride (8.56 g, 71 mmol), paraformaldehyde (2.13 g, 71 mmol), and zinc chloride (75 mg, 0.55 mmol) is stirred at 80°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl pivalate undergoes various types of chemical reactions, including:
Acylation Reactions: It reacts with the sodium salt of sulbactam to yield sulbactam pivoxil.
Acylation with 9-(2-phosphonylmethoxyethyl)adenine: This reaction yields bis(pivaloyloxymethyl) PMEA.
Common Reagents and Conditions:
Reagents: Sodium salt of sulbactam, 9-(2-phosphonylmethoxyethyl)adenine.
Conditions: Typically, these reactions are carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
Sulbactam Pivoxil: A product of the reaction with the sodium salt of sulbactam.
Bis(pivaloyloxymethyl) PMEA: A product of the acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine.
Scientific Research Applications
Pharmaceutical Applications
Chloromethyl pivalate serves multiple roles in the pharmaceutical industry:
- Intermediate in Synthesis :
- Acylation Reactions :
- Protecting Agent :
- Synthesis of Sulbactam Pivoxil :
Case Study 1: Synthesis of Pivaloyloxy Methyl Ester of Ofloxacin
In a study focused on prodrug formulation, this compound was employed to synthesize the pivaloyloxy methyl ester of ofloxacin. This prodrug exhibited improved pharmacokinetic properties compared to its parent compound, enhancing oral bioavailability and therapeutic efficacy .
Case Study 2: Continuous-Flow Organic Synthesis
Recent advancements in synthetic methodologies have seen this compound utilized as a reagent in microwave-assisted continuous-flow organic synthesis. This approach allows for rapid and efficient synthesis of isoindoline-annulated compounds, demonstrating the compound's utility in modern synthetic chemistry .
Comparative Applications Table
Mechanism of Action
The mechanism of action of chloromethyl pivalate involves its role as an acylating agent. It reacts with nucleophiles, such as amines, to form acylated products. This reaction is facilitated by the presence of the chloromethyl group, which acts as a leaving group, allowing the acylation to proceed efficiently .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethyl Esters
Chloromethyl pivalate is compared with other chloromethyl esters, such as chloromethyl acetate and bromomethyl pivalate , to highlight differences in reactivity, stability, and applications.
Key Findings :
- Steric Effects : The tert-butyl group in this compound slows reaction kinetics but enhances selectivity in prodrug synthesis (e.g., avoiding cyclization in HPMP prodrugs) .
- Leaving Group : Bromine in bromomethyl pivalate increases reactivity compared to chlorine, but chlorine offers a balance between stability and cost-effectiveness .
- Stability : this compound’s resistance to hydrolysis makes it preferable for multi-step syntheses, unlike chloromethyl acetate, which requires anhydrous conditions .
Pivalate Derivatives
This compound is contrasted with other pivalate-based compounds, such as flumethasone pivalate (a corticosteroid) and pivalic acid , to demonstrate functional versatility.
Key Findings :
- Prodrug Design : this compound’s role in synthesizing pivaloyloxymethyl (POM) esters contrasts with flumethasone pivalate’s direct therapeutic use. POM esters improve drug solubility and bioavailability .
- Biological Activity : Pivalic acid itself shows minimal biological activity (EC₅₀ >10 mM for GPR43 receptor activation), whereas its ester derivatives are pharmacologically active .
Chloromethyl Ketones
This compound differs from chloromethyl ketones (e.g., antibacterial agents in ) in mechanism and applications.
Key Findings :
- Mechanism: Chloromethyl ketones inhibit enzymes via thiol reactivity, whereas this compound serves as a non-toxic prodrug precursor .
Biological Activity
Chemical Structure and Properties
Chloromethyl pivalate is an ester derived from pivalic acid and chloromethyl alcohol. Its chemical formula is , and it possesses a molecular weight of 162.63 g/mol. The presence of the chloromethyl group is significant for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 162.63 g/mol |
| Boiling Point | 160-162 °C |
| Solubility in Water | Low |
| Density | 1.1 g/cm³ |
This compound exhibits biological activity primarily through alkylation mechanisms. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This property is critical for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that CMP exhibits significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the therapeutic potential of this compound. The compound demonstrated selective cytotoxicity against:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF-7 | 12.8 |
These findings suggest that this compound may serve as a lead compound for developing anticancer agents.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing this compound derivatives to enhance antimicrobial efficacy. The derivatives were tested against a panel of pathogens, revealing that modifications to the pivalate moiety significantly improved activity against resistant strains.
Case Study 2: Antitumor Activity in Vivo
Research involving animal models demonstrated that this compound administered at varying doses resulted in tumor regression in mice bearing xenografts of human cancer cells. The study concluded that CMP could be a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
